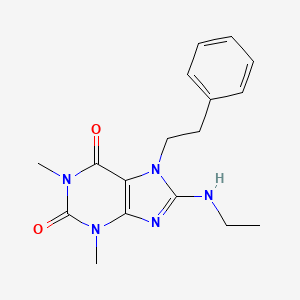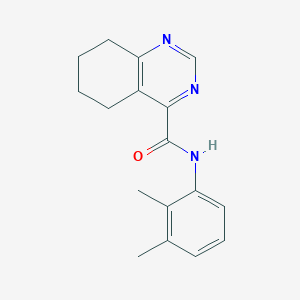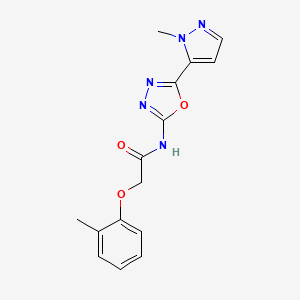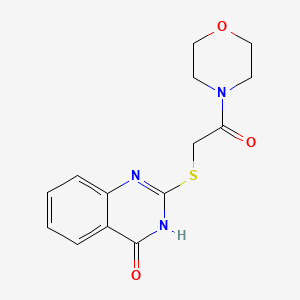![molecular formula C24H19ClF3N5O4S B2544279 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-67-3](/img/structure/B2544279.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, is a complex molecule that appears to be related to a class of compounds with potential anticancer properties. These compounds are characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the papers describes the synthesis of related compounds with a focus on their cytotoxicity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach, where novel 2-chloro N-aryl substituted acetamide derivatives are created . These derivatives are then screened for their cytotoxicity, indicating a potential for anticancer activity. The synthesis process is characterized by the use of various spectroscopic methods such as LCMS, IR, 1H, and 13C spectroscopies, along with elemental analysis to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of a similar compound has been determined through crystallography, which reveals that it crystallizes in the monoclinic system . The detailed crystallographic data, including the space group, cell dimensions, and intermolecular interactions such as hydrogen bonds and π-π interactions, contribute to the three-dimensional architecture of the compound . These structural details are crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of uracil derivatives with chloroacetamides . The reaction products are confirmed by X-ray analysis, NMR, and IR spectroscopy, which are essential techniques for determining the structure and purity of the synthesized compounds . The conformational behavior of these compounds is also analyzed through computer modeling, which provides insights into their behavior in different solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The crystallographic study provides the density and molecular weight, which are important for understanding the compound's physical properties . The spectroscopic analyses used in the synthesis process reveal the chemical functionalities present in the molecules, which are directly related to their chemical properties . The biological activity, such as herbicidal and anticancer properties, is also a significant aspect of the chemical properties of these compounds .
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF3N5O4S/c1-32-20-18(22(35)33(2)23(32)36)21(31-19(30-20)12-4-7-14(37-3)8-5-12)38-11-17(34)29-16-10-13(24(26,27)28)6-9-15(16)25/h4-10H,11H2,1-3H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPXYLTADAKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid](/img/structure/B2544200.png)


![3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate](/img/structure/B2544205.png)

![5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2544207.png)



![3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2544214.png)

